molecular formula C23H23ClFN5O2 B12171063 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide

Cat. No.: B12171063
M. Wt: 455.9 g/mol
InChI Key: RBQDBQBKLIDGNC-UHFFFAOYSA-N
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Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide is a complex organic compound that features a combination of piperazine, pyridazine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Pyridazine Ring Formation: The intermediate is then reacted with a suitable pyridazine precursor to form the 6-oxopyridazin-1(6H)-yl derivative.

    Acetamide Formation: Finally, the 6-oxopyridazin-1(6H)-yl derivative is reacted with 3-fluorobenzylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and pyridazine rings.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets such as enzymes or receptors. Its structural features suggest it could be a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include:

    Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorobenzyl)acetamide
  • **2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-chlorobenzyl)acetamide

Uniqueness

The unique combination of piperazine, pyridazine, and benzyl groups in 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide sets it apart from similar compounds. The presence of both chloro and fluoro substituents may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H23ClFN5O2

Molecular Weight

455.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C23H23ClFN5O2/c24-18-4-2-6-20(14-18)28-9-11-29(12-10-28)21-7-8-23(32)30(27-21)16-22(31)26-15-17-3-1-5-19(25)13-17/h1-8,13-14H,9-12,15-16H2,(H,26,31)

InChI Key

RBQDBQBKLIDGNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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